Increased Lipophilicity (LogP) vs. Cycloheptylmethanesulfonamide Confers Superior Membrane Partitioning in Cell-Based Assays
2-Cycloheptylethane-1-sulfonamide exhibits a predicted LogP of 1.6354, compared to 1.2453 for cycloheptylmethanesulfonamide (CAS 1496157-02-8), representing a 31% relative increase in lipophilicity . This difference arises from the ethyl linker replacing the single methylene bridge, adding one additional methylene unit to the hydrocarbon chain and increasing the calculated octanol-water partition coefficient by approximately 0.4 log units. Such a shift is consistent with the ~0.5 log unit increase per methylene group predicted by the Hansch π system and places the target compound in a more desirable lipophilicity range for passive membrane diffusion (LogP 1–3), a critical factor for intracellular target engagement in phenotypic screening [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.6354 |
| Comparator Or Baseline | Cycloheptylmethanesulfonamide (CAS 1496157-02-8), LogP = 1.2453 |
| Quantified Difference | +0.3901 log units (31% relative increase) |
| Conditions | Predicted LogP values (Leyan computational platform); both compounds evaluated under identical in silico conditions. |
Why This Matters
A LogP of 1.64 vs. 1.25 places 2-cycloheptylethane-1-sulfonamide closer to the center of the optimal range for cell permeability (LogP 1-3), making it a more appropriate choice for intracellular target-based assays where membrane crossing is rate-limiting.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. Chapter 4: Hydrophobic Parameter. View Source
